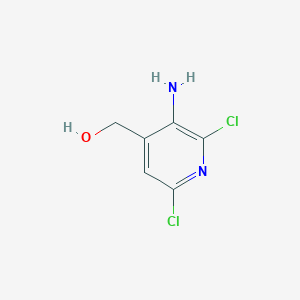

(3-Amino-2,6-dichloropyridin-4-yl)methanol

Description

The exact mass of the compound this compound is 191.9857182 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2,6-dichloropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c7-4-1-3(2-11)5(9)6(8)10-4/h1,11H,2,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQWSFYOINKYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277736 | |

| Record name | 3-Amino-2,6-dichloro-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002129-58-9 | |

| Record name | 3-Amino-2,6-dichloro-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002129-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dichloro-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hydroxymethylation of the Pyridine Ring:

The introduction of a hydroxymethyl group onto a pyridine (B92270) ring can be achieved through various methods, often involving radical or dearomatization-rearomatization pathways. One potential approach is the photochemical C-H hydroxymethylation. nih.gov In such a process, a photosensitizer, upon excitation, can abstract a hydrogen atom from a methanol (B129727) solvent, generating a hydroxymethyl radical. This radical can then attack the electron-deficient pyridine ring. For a 2,6-dichloropyridine (B45657) substrate, the C4 position is a likely site for radical attack due to the electronic influence of the chlorine atoms. The reaction would proceed through a radical addition to the aromatic system, followed by a rearomatization step, possibly involving an oxidative process, to yield the (2,6-dichloropyridin-4-yl)methanol intermediate.

Another strategy involves the temporary dearomatization of the pyridine ring. acs.org This can be achieved using a transition metal catalyst, such as iridium or ruthenium, which can reversibly add a hydride to the pyridine ring, forming a non-aromatic enamine intermediate. acs.orgresearchgate.net This nucleophilic intermediate can then react with an electrophile like formaldehyde. Subsequent elimination of water and rearomatization, often facilitated by the catalyst, would lead to the formation of the hydroxymethylated pyridine. acs.org

Nitration of 2,6 Dichloropyridin 4 Yl Methanol:

The subsequent step involves the electrophilic aromatic substitution (EAS) to introduce a nitro group at the C3 position. Pyridine (B92270) itself is generally less reactive than benzene (B151609) towards EAS due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the presence of the two chlorine atoms further deactivates the ring. The reaction typically requires vigorous conditions, such as a mixture of concentrated nitric acid and sulfuric acid (oleum). google.comgoogle.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The directing effect of the existing substituents (two chloro groups and a hydroxymethyl group) will determine the position of nitration. The hydroxymethyl group is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but deactivating. The nitrogen atom in the pyridine ring strongly deactivates the ortho (C2, C6) and para (C4) positions towards electrophilic attack. youtube.com Therefore, the most likely position for nitration is the C3 (or C5) position, which is meta to the nitrogen and activated by the C4-hydroxymethyl group.

The mechanism proceeds via the attack of the π-electrons of the pyridine ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. imperial.ac.uk The positive charge in this intermediate is delocalized across the ring. Finally, a base (such as HSO₄⁻) abstracts a proton from the C3 position to restore the aromaticity of the pyridine ring, yielding (2,6-dichloro-3-nitropyridin-4-yl)methanol.

Reduction of the Nitro Group:

Reactions of the Pyridine Ring System

The pyridine ring in (3-Amino-2,6-dichloropyridin-4-yl)methanol is electron-deficient, a characteristic enhanced by the presence of two electron-withdrawing chlorine atoms. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at the chlorinated positions, while rendering it less reactive towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr) at Chlorinated Positions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for halogenated pyridines. youtube.com In this compound, the chlorine atoms at the 2- and 6-positions are susceptible to displacement by various nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism, where the disruption of aromaticity in the intermediate is a key energetic consideration. youtube.com

The regioselectivity of SNAr on dichloropyridines can be influenced by the electronic effects of the other ring substituents. The amino group at the 3-position and the hydroxymethyl group at the 4-position can modulate the reactivity of the C2 and C6 positions. Generally, the chlorine at the 4-position of a pyridine ring is more reactive towards nucleophilic substitution than one at the 2-position. However, in this specific molecule, the chlorine atoms are at the 2- and 6-positions. The relative reactivity of these positions can be influenced by steric hindrance and the electronic directing effects of the amino and hydroxymethyl groups.

Common nucleophiles employed in SNAr reactions with chloropyridines include amines, alkoxides, and thiolates. For instance, reactions with amines can lead to the formation of aminopyridine derivatives, a reaction that is often facilitated by heat. youtube.com The use of different amines can introduce a variety of substituents, offering a pathway to a diverse range of derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Dichloropyridines

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines | Aminopyridines | Often requires heating | youtube.com |

| Alkoxides | Alkoxypyridines | Base-catalyzed | mdpi.com |

| Thiolates | Thio-substituted pyridines | Generally proceeds readily | researchgate.net |

This table provides generalized examples of SNAr reactions on dichloropyridines and may not be specific to this compound.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, makes electrophilic aromatic substitution (EAS) on this compound challenging. researchgate.net The ring is significantly deactivated towards attack by electrophiles. However, under forcing conditions or with highly reactive electrophiles, substitution might occur. The directing effects of the existing substituents would play a crucial role in determining the position of any potential electrophilic attack. The amino group is a strong activating group and an ortho-, para-director. In this case, the 5-position is the most likely site for electrophilic attack, being ortho to the amino group and meta to the deactivating chloro and hydroxymethyl groups.

A notable example of an electrophilic substitution on a related compound is the nitration of 4-amino-2,6-dichloropyridine, which yields a mixture of the 3-nitro and 3,5-dinitro products, highlighting the directing influence of the amino group. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated pyridines. The chlorine atoms on this compound can serve as handles for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions typically employ a palladium catalyst. orgsyn.orgnih.gov

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the chlorinated positions.

Heck Coupling: In the Heck reaction, the chloropyridine is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted pyridine with a new carbon-carbon double bond.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkyne functional group.

The selective mono- or di-substitution at the C2 and C6 positions can often be controlled by carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature.

Transformations of the Amino Group

The amino group at the 3-position is a versatile functional group that can undergo a variety of transformations to introduce new functionalities and modulate the electronic and steric properties of the molecule.

Acylation, Alkylation, and Sulfonylation Reactions

The nitrogen atom of the amino group is nucleophilic and can readily react with electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This is a common strategy to protect the amino group or to introduce specific acyl moieties. mdpi.com

Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination. Hydrogen-borrowing catalysis offers a greener alternative for C-N bond formation, using alcohols as alkylating agents. nih.gov Palladium-catalyzed alkylation of C(sp³)–H bonds adjacent to the amino group can also be a route to more complex amino acid derivatives. rsc.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is often used to introduce groups that can act as hydrogen bond donors and acceptors, which is relevant in medicinal chemistry.

Diazotization and Subsequent Transformations

The primary amino group can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. google.comrsc.org Pyridine-derived diazonium salts are often unstable but can be used in situ for a variety of follow-up reactions. google.comnih.gov

Sandmeyer-type Reactions: The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, by reacting the diazonium salt with the corresponding copper(I) salt.

Deamination: The diazonium group can be replaced by a hydrogen atom, effectively removing the amino group from the ring.

Coupling Reactions: Diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.

'Interrupted' diazotization, where the reaction is quenched shortly after the addition of nitrite, has been shown to yield stable diazonium species in some cases, which can then be isolated and used in subsequent reactions. researchgate.net

Formation of Nitrogen-Containing Heterocycles

The presence of both an amino group and a hydroxymethyl group on the pyridine core of this compound provides a versatile platform for the construction of fused nitrogen-containing heterocycles. The amino group can act as a nucleophile or be transformed into other functional groups that can participate in cyclization reactions.

One potential strategy involves the reaction of the amino group with reagents that can subsequently react with the hydroxymethyl group or an activated form of it. For instance, reaction with α,β-unsaturated carbonyl compounds could lead to a Michael addition by the amino group, followed by an intramolecular cyclization involving the hydroxymethyl group to form fused dihydropyridine (B1217469) or related heterocyclic systems.

Furthermore, the amino group can be converted to a diazonium salt, which can then undergo various cyclization reactions. For example, intramolecular cyclization of a diazonium salt with the hydroxymethyl group could potentially lead to the formation of a fused oxazine-like structure.

Another approach is the reaction of the amino group with bifunctional reagents to build a new heterocyclic ring. For example, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine ring system. The specific reaction conditions would determine the final product.

The following table outlines potential cyclization reactions for the formation of nitrogen-containing heterocycles from this compound based on known transformations of similar compounds.

| Reagent | Potential Fused Heterocycle | Reaction Type |

| β-ketoester | Pyridopyrimidinone | Condensation/Cyclization |

| Dicarbonyl compounds | Fused Diazepine (B8756704) | Condensation/Cyclization |

| Phosgene or equivalent | Fused Oxazinone | Cyclization |

Reactivity of the Hydroxymethyl Moiety

The hydroxymethyl group at the 4-position of the pyridine ring is a primary alcohol and thus exhibits characteristic reactivity, including oxidation, reduction, and condensation reactions such as esterification and etherification.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. The choice of oxidizing agent is crucial to control the extent of oxidation. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are expected to convert the hydroxymethyl group to a formyl group, yielding (3-Amino-2,6-dichloro-4-formylpyridine). More potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the formation of the corresponding carboxylic acid, (3-Amino-2,6-dichloropyridine-4-carboxylic acid).

Conversely, while the hydroxymethyl group is already in a relatively reduced state, the chloro substituents on the pyridine ring could potentially be removed through reductive dehalogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source. This would yield (3-Amino-4-hydroxymethylpyridin-2-ol) or further reduced products depending on the reaction conditions.

| Reaction Type | Reagent | Potential Product |

| Mild Oxidation | MnO₂, PCC | (3-Amino-2,6-dichloro-4-formylpyridine) |

| Strong Oxidation | KMnO₄, CrO₃ | (3-Amino-2,6-dichloropyridine-4-carboxylic acid) |

| Reductive Dehalogenation | Pd/C, H₂ | (3-Amino-4-hydroxymethylpyridin-2-ol) |

The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) would yield (3-Amino-2,6-dichloropyridin-4-yl)methyl acetate. A general and efficient method for the esterification of amino acids with methanol (B129727) in the presence of trimethylchlorosilane has been reported, which could potentially be adapted for the esterification of the hydroxymethyl group of this compound. nih.gov

Etherification can be achieved by reacting the hydroxymethyl group with alkyl halides under basic conditions (Williamson ether synthesis) or through acid-catalyzed condensation with another alcohol. For instance, treatment with sodium hydride followed by an alkyl halide would furnish the corresponding ether.

The hydroxymethyl group can also participate in condensation reactions with other nucleophiles. For example, reaction with a primary amine could lead to the formation of a secondary amine, and reaction with a thiol could yield a thioether.

| Reaction Type | Reagent | Product Type |

| Esterification | Carboxylic acid/anhydride/acyl chloride | Ester |

| Etherification | Alkyl halide (with base) | Ether |

| Condensation | Amine | Secondary Amine |

| Condensation | Thiol | Thioether |

Advanced Derivatization Strategies for Functionalized Analogs

The unique combination of functional groups in this compound allows for more advanced derivatization strategies to create complex, functionalized molecules, including polycyclic systems and novel ligands.

Building upon the principles of forming nitrogen-containing heterocycles, more elaborate polycyclic structures can be synthesized. This can be achieved through multi-step reaction sequences that involve the sequential modification and cyclization of the functional groups on the pyridine ring.

One approach could involve the initial derivatization of the amino group, for example, by acylation, followed by a cyclization reaction involving one of the chloro substituents. For instance, acylation with a molecule containing a nucleophilic center could lead to an intramolecular nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, resulting in a fused bicyclic system.

Another strategy could involve the conversion of the hydroxymethyl group to a more reactive species, such as a halomethyl group, which can then undergo intramolecular cyclization with the amino group or a derivatized form of it. For example, conversion of the hydroxymethyl group to a chloromethyl group followed by intramolecular reaction with the amino group could lead to the formation of a fused azetidine (B1206935) or pyrrolidine (B122466) ring, depending on the regioselectivity of the cyclization.

While specific examples starting from this compound are not documented, the synthesis of various fused pyridine systems from related precursors is well-established. For instance, the synthesis of novel fused heterocycles based on pyrano[2,3-c]pyrazole has been reported, showcasing the versatility of cyclization strategies involving substituted pyridine cores. mdpi.com

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound can act as coordination sites for metal ions, making this compound a potential scaffold for the design of novel ligands. The hydroxymethyl group and the chloro substituents can be further functionalized to introduce additional donor atoms or to modulate the steric and electronic properties of the resulting ligand.

For example, the hydroxymethyl group can be oxidized to a carboxylic acid, creating a pincer-type ligand in conjunction with the pyridine nitrogen and the amino group. Alternatively, the hydroxymethyl group could be etherified with a moiety containing another donor atom, such as a pyridine or an imidazole, to create a multidentate ligand.

The amino group can also be readily derivatized to introduce new coordinating groups. For instance, Schiff base condensation with a substituted salicylaldehyde (B1680747) would introduce a phenolate (B1203915) oxygen and an imine nitrogen as additional donor sites.

The synthesis of aminopyridine-based ligands and their metal complexes is an active area of research. For example, a series of methylated aminopyridine compounds have been designed and synthesized as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, highlighting the importance of this class of compounds in medicinal chemistry and drug design. nih.gov

The following table presents potential derivatization strategies for the synthesis of novel pyridine-based ligands from this compound.

| Derivatization Strategy | Potential Ligand Type |

| Oxidation of hydroxymethyl to carboxylic acid | Pincer-type ligand |

| Etherification of hydroxymethyl with a donor group | Multidentate ligand |

| Schiff base condensation of the amino group | Multidentate Schiff base ligand |

| Acylation of the amino group with a chelating moiety | Multidentate amide ligand |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino 2,6 Dichloropyridin 4 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

No published ¹H or ¹³C NMR data for (3-Amino-2,6-dichloropyridin-4-yl)methanol could be located. Such data would be essential for confirming the substitution pattern on the pyridine (B92270) ring and for analyzing the conformation of the hydroxymethyl group relative to the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Specific Infrared (IR) or Raman spectra for this compound are not available in the public domain. Analysis of related compounds, like 4-Amino-2,6-dichloropyridine, shows characteristic vibrational modes, but these would differ for the target compound due to the presence and position of the methanol (B129727) substituent spectrabase.com.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

There is no high-resolution mass spectrometry (HRMS) data or fragmentation analysis reported for this compound. This analysis would be required to confirm the elemental composition and to propose fragmentation pathways that could elucidate the compound's structure.

X-ray Crystallography and Solid-State Structural Investigations

A crystal structure for this compound has not been published. X-ray diffraction studies on single crystals would be necessary to determine its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While crystal structures for related dichloropyridine derivatives have been reported, these cannot be used to infer the structure of the specific target molecule nih.govmdpi.com.

Chiroptical Spectroscopic Studies (if chiral derivatives are relevant)

No information exists regarding the synthesis or chiroptical analysis of chiral derivatives of this compound. This section would only become relevant if chiral variants were to be synthesized and studied.

Computational and Theoretical Investigations of 3 Amino 2,6 Dichloropyridin 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules due to its balance of accuracy and computational efficiency. For (3-Amino-2,6-dichloropyridin-4-yl)methanol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine its optimized molecular geometry and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO may be distributed across the pyridine ring, influenced by the electron-withdrawing chlorine atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: These values are illustrative and would need to be determined by actual DFT calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded where red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites).

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, making them susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction. mdpi.comresearchgate.net The chlorine atoms, despite their electronegativity, can also present regions of positive potential (sigma-holes), which could participate in halogen bonding. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be employed to explore its conformational landscape. The rotation around the C4-CH2OH bond is a key degree of freedom that determines the orientation of the methanol group relative to the pyridine ring. By simulating the molecule in different solvents (e.g., water, ethanol), it is possible to understand how intermolecular interactions, such as hydrogen bonding between the amino/hydroxyl groups and solvent molecules, influence its preferred conformations. These simulations are also critical for studying how the molecule might bind to a biological target, such as an enzyme active site, by revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. tandfonline.comnih.gov

Theoretical Prediction of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides powerful methods for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For a molecule like this compound, theoretical methods can be used to predict pathways for its synthesis or potential degradation.

For instance, the synthesis of substituted aminopyridines can involve complex reaction sequences. nih.gov Theoretical calculations can model these steps, such as the nitration of a precursor followed by reduction, to determine the most energetically favorable pathway. researchgate.net Similarly, the reactivity of the molecule can be explored. For example, the metabolism of aminopyridines in biological systems often involves oxidation by cytochrome P450 enzymes. nih.gov Computational models can be used to predict the most likely sites of oxidation on the molecule and the energy barriers associated with these reactions, providing insights into its metabolic fate.

Structure-Reactivity and Structure-Property Relationship Studies within its Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netnih.govnih.gov These models are invaluable for designing new derivatives of this compound with enhanced properties.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a series of its derivatives. nih.govnih.gov In such a study, the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules are mapped and correlated with an observed activity (e.g., enzyme inhibition). The resulting contour maps provide a visual guide to the regions of the molecule where modifications would be expected to increase or decrease activity. For example, a QSAR model might suggest that adding a bulky, hydrophobic group at a specific position on the pyridine ring could enhance binding to a target protein. tandfonline.comnih.gov These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising new compounds.

Role As a Versatile Synthetic Intermediate for Complex Molecular Architectures

Precursor in the Multistep Synthesis of Advanced Organic Scaffolds

The strategic placement of functional groups on the pyridine (B92270) ring of (3-Amino-2,6-dichloropyridin-4-yl)methanol makes it an ideal starting material for constructing intricate molecular frameworks. Organic chemists have utilized this intermediate to forge complex polycyclic and heterocyclic systems, which are often the core structures of biologically active compounds and novel materials.

One notable application is in the synthesis of dipyrido[3,2-b:2',3'-e] google.comsigmaaldrich.comdiazepines. These compounds are of significant interest due to their potential therapeutic applications. The synthesis often involves a series of reactions where the amino and chloro substituents of a related precursor, 3-amino-2,6-dichloro-4-methyl-pyridine, are manipulated to build the diazepine (B8756704) ring system. google.com The hydroxymethyl group in this compound offers an additional site for chemical modification, allowing for the introduction of further complexity and functionality into the final molecule.

Furthermore, the reactivity of the chloro groups allows for cross-coupling reactions, enabling the attachment of various aryl or alkyl groups to the pyridine core. This versatility is crucial for creating libraries of compounds with diverse substitutions, a key strategy in modern drug discovery and materials science. The amino group can be readily acylated or alkylated, providing another avenue for structural elaboration. For instance, the synthesis of novel pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazines has been explored, where related aminopyridine structures serve as foundational elements. mdpi.com

Building Block for the Development of Functional Materials (Non-biological applications)

Beyond its role in medicinal chemistry, this compound is a valuable component in the design and synthesis of functional organic materials. The combination of a rigid aromatic core with reactive functional groups allows for its incorporation into larger polymeric or supramolecular assemblies.

The dichloropyridine moiety can be exploited for the synthesis of conjugated polymers. Through reactions like Suzuki or Stille coupling, the pyridine units can be linked together or with other aromatic systems to create extended π-conjugated backbones. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The amino and hydroxymethyl groups can be used to tune the solubility, processability, and intermolecular interactions of these polymers, which are critical parameters for device performance.

Moreover, the ability of the pyridine nitrogen and the amino group to coordinate with metal ions makes this compound and its derivatives attractive for the construction of metal-organic frameworks (MOFs). By linking the organic building block with metal nodes, highly porous and crystalline materials can be obtained. These MOFs can have applications in gas storage, separation, and catalysis, with the specific properties being dictated by the structure of the organic linker and the choice of the metal ion.

Intermediate in the Synthesis of Agrochemical Active Ingredients and Related Compounds

The pyridine ring is a common feature in many successful agrochemicals, and this compound serves as a key intermediate in the synthesis of some of these active ingredients. The specific substitution pattern of this molecule can be a precursor to the toxophore required for herbicidal or insecticidal activity.

For example, derivatives of nicotinamide, which share the pyridine core, have been investigated for their potential as bactericides against plant pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. nih.gov The synthesis of such compounds often involves the modification of the functional groups on the pyridine ring to optimize biological activity and selectivity. The presence of the chloro- and amino- groups on this compound provides a synthetic handle to introduce the necessary pharmacophoric elements for potent agrochemical action.

Research in this area focuses on creating novel pyridine-based herbicides and pesticides with improved efficacy, lower environmental impact, and reduced development of resistance in target organisms. The versatility of this compound allows for the systematic modification of the lead structures, facilitating structure-activity relationship (SAR) studies to identify the most potent and safe agrochemical candidates.

Applications in Ligand Design for Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can bind to metal ions to form stable and functional coordination complexes. This compound and its derivatives are excellent candidates for ligand design due to the presence of multiple potential coordination sites: the pyridine nitrogen, the amino group, and the hydroxyl group.

The pyridine nitrogen is a classic coordination site for a wide range of metal ions. The amino group can also coordinate to metal centers, and its presence can influence the electronic properties and reactivity of the resulting complex. The hydroxymethyl group can either coordinate directly to the metal or be further functionalized to introduce other ligating moieties, allowing for the creation of polydentate ligands.

These ligands can be used to synthesize coordination complexes with interesting catalytic, magnetic, or photoluminescent properties. For instance, complexes of transition metals with pyridine-based ligands have been shown to be effective catalysts for a variety of organic transformations. The specific arrangement of the coordinating atoms and the electronic environment provided by the ligand are crucial in determining the catalytic activity and selectivity of the complex. The ability to fine-tune the structure of the ligand by starting from a versatile precursor like this compound is therefore highly advantageous for the development of new and improved catalysts.

Analytical Methodologies for Purity Assessment, Quantification, and Process Monitoring in Chemical Research

Chromatographic Techniques (e.g., HPLC, GC) for Compound Purity and Separation

Chromatographic methods are indispensable for assessing the purity of (3-Amino-2,6-dichloropyridin-4-yl)methanol and separating it from potential impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for such purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of polar and non-volatile compounds like this compound. The presence of the amino and methanol (B129727) groups imparts sufficient polarity for good retention and separation on a non-polar stationary phase.

A typical RP-HPLC method would involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. doaj.org Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring and its substituents are expected to exhibit significant absorbance in the UV region. For quantitative analysis, a pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) in combination with 3-mercaptopropionic acid (3-MPA) can be used to enhance the detection of the primary amino group. doaj.org

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. cdc.gov While this compound has a higher boiling point due to the polar functional groups, it can be analyzed by GC, potentially with derivatization to increase its volatility and thermal stability. Derivatization of the amino and hydroxyl groups, for instance, through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can make the compound more amenable to GC analysis. researchgate.net

The choice of the GC column is critical for achieving good separation of substituted pyridines. Both polar (e.g., wax-type phases like Stabilwax) and non-polar (e.g., DB-5) capillary columns can be effective. nih.govrestek.com A flame ionization detector (FID) can be used for general-purpose quantitative analysis, while a mass spectrometer (MS) detector provides structural information for peak identification. cdc.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of Substituted Pyridines

| Technique | Column Type | Mobile/Carrier Gas | Detector | Application Notes |

| RP-HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water Gradient | UV-Vis | Purity assessment and quantification of polar pyridine derivatives. |

| GC | DB-5, 30 m x 0.25 mm ID | Helium | MS | Separation and identification of volatile pyridine isomers and impurities. |

| GC | Stabilwax, 30 m x 0.25 mm ID | Nitrogen | FID | Analysis of polar substituted pyridines. restek.com |

Spectrophotometric and Potentiometric Methods for Quantitative Analysis

Spectrophotometric and potentiometric techniques offer alternative or complementary methods for the quantitative analysis of this compound.

Spectrophotometric Methods:

UV-Vis spectrophotometry can be a simple and rapid method for quantification. The aromatic pyridine ring system in this compound will have a characteristic UV absorbance spectrum. The wavelength of maximum absorbance (λmax) can be determined, and a calibration curve of absorbance versus concentration can be constructed to quantify the compound in solution, following Beer-Lambert law. For related aminopyridine compounds, derivatization can be used to shift the absorbance to a more convenient wavelength and increase sensitivity. For example, coupling with reagents like vanillin (B372448) in an acidic medium can produce colored products suitable for colorimetric analysis. scirp.org The study of solvatochromism, or the effect of solvent polarity on the absorption and emission spectra, can also provide insights into the photophysical properties of such molecules. sciforum.net

Spectrofluorimetry is another highly sensitive technique. Many aminopyridine derivatives exhibit native fluorescence, which can be exploited for quantification at very low concentrations. nih.govedinst.com The quantum yield of fluorescence can be determined relative to a known standard. edinst.com

Potentiometric Methods:

Potentiometric titration is a classic and accurate method for the quantification of acidic or basic substances. The basic amino group on the pyridine ring of this compound can be titrated with a standard solution of a strong acid, such as hydrochloric acid. The endpoint of the titration can be determined by monitoring the potential change with a suitable electrode system, such as a glass electrode and a reference electrode. Nonaqueous titrations, using solvents like N,N-dimethylformamide or methylpyrrolidone, can be particularly useful for weak bases in organic synthesis. science.gov This method is robust and can be readily implemented in a quality control laboratory. researchgate.net

Table 2: Comparison of Spectrophotometric and Potentiometric Methods

| Method | Principle | Typical Reagents/Setup | Advantages | Limitations |

| UV-Vis Spectrophotometry | Measurement of light absorbance | UV-Vis Spectrophotometer, Quartz Cuvettes | Rapid, simple, non-destructive | Lower specificity, potential for interference |

| Spectrofluorimetry | Measurement of emitted fluorescence | Spectrofluorometer | High sensitivity and selectivity | Not all compounds are fluorescent |

| Potentiometric Titration | Measurement of potential change during titration | pH meter/potentiometer, burette, standard acid | High accuracy and precision, absolute method | Slower than spectrophotometry, requires a titratable functional group |

Development of In-Process Control (IPC) Methods for Laboratory-Scale Synthesis

In-process controls (IPCs) are crucial for monitoring the progress of a chemical reaction, ensuring it proceeds to completion, and minimizing the formation of impurities. pharmtech.com For the laboratory-scale synthesis of this compound, which may be prepared through multi-step sequences common for pyridine derivatives, IPCs are vital. postapplescientific.comorganic-chemistry.orgnih.govvcu.edunih.govyoutube.com

The synthesis could involve steps such as the halogenation of a pyridine precursor or the reduction of a related functional group. researchgate.net For example, the synthesis of a related compound, 3,6-dichloropicolinic acid, can be achieved via electrochemical methods from a tetrachlorinated precursor, with product purity exceeding 95%. researchgate.net

Common IPC Techniques:

Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective method for qualitatively monitoring a reaction. By spotting the reaction mixture alongside the starting material and product standards on a TLC plate, the disappearance of the starting material and the appearance of the product can be visually tracked.

HPLC and GC: As described previously, these techniques can be used for quantitative IPC. Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed to determine the conversion of starting material to product and to monitor the formation of any significant impurities. pharmtech.com

Spectroscopic Monitoring: Techniques like FT-IR and NMR spectroscopy can also be used for real-time or near-real-time reaction monitoring. For example, the disappearance of a key vibrational band of a starting material in the FT-IR spectrum or the appearance of characteristic proton signals of the product in the ¹H NMR spectrum can signify the progress of the reaction.

The development of robust IPC methods is integral to process understanding and optimization. It allows for timely adjustments to reaction parameters, ensuring consistent product quality and yield. The classification of IPC methods can be based on the stage of the manufacturing process, with more stringent controls applied as the synthesis approaches the final product. pharmtech.com

Future Research Directions and Emerging Avenues for 3 Amino 2,6 Dichloropyridin 4 Yl Methanol Research

Exploration of Undiscovered Reactivity and Unconventional Transformation Pathways

The inherent electronic properties of the (3-Amino-2,6-dichloropyridin-4-yl)methanol ring, influenced by the electron-donating amino group and the electron-withdrawing chloro substituents, suggest a complex reactivity profile that warrants thorough investigation. The interplay of these functional groups can lead to unconventional transformation pathways that deviate from the canonical reactivity of simpler pyridine (B92270) systems.

Future research could focus on the selective activation of the C-Cl bonds. While nucleophilic aromatic substitution (SNAr) is a common reaction for chloropyridines, the presence of the amino and hydroxymethyl groups could modulate the regioselectivity and reactivity. bldpharm.com For instance, the directing effect of the amino group could favor substitution at the 2- and 6-positions. bldpharm.com The development of catalytic systems that can selectively activate one C-Cl bond over the other would be a significant advancement, enabling the stepwise introduction of different functionalities.

Furthermore, the potential for the amino and hydroxymethyl groups to participate in intramolecular reactions or to direct metallation at specific positions opens up avenues for novel cyclization and functionalization strategies. The exploration of directed ortho-metallation (DoM) or remote metallation, potentially facilitated by the hydroxymethyl group, could unlock pathways to previously inaccessible derivatives. The use of modern organometallic techniques, such as transition-metal-catalyzed C-H activation, could also lead to the discovery of unconventional reactivity patterns.

Another area of interest is the exploration of the compound's behavior under various reaction conditions, such as photoredox catalysis or electrochemical synthesis. These methods can generate reactive intermediates, like radical ions, that may undergo unique transformations not achievable through traditional thermal methods. The reversible carbon-carbon bond formation observed in some pyridine-based systems under redox conditions points towards the potential for novel coupling and dimerization reactions. nih.gov

Innovations in Sustainable and Energy-Efficient Synthetic Methodologies

The development of sustainable and energy-efficient methods for the synthesis of this compound is a critical area for future research. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and significant energy consumption. Future synthetic strategies should aim to address these shortcomings.

One promising approach is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple starting materials. rsc.org Designing an MCR that directly yields the this compound scaffold would represent a significant improvement in synthetic efficiency.

The use of green solvents, such as water or bio-based solvents, and the development of catalyst systems that can operate under mild conditions are also crucial. thieme-connect.comnih.gov For instance, palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and recent advancements have focused on developing catalysts that are active in aqueous media and at lower temperatures. organic-chemistry.orgacs.orgresearchgate.net The direct hydroxymethylation of an appropriately substituted dichloropyridine precursor using a palladium catalyst and a suitable hydroxymethylating agent, such as potassium acetoxymethyltrifluoroborate, presents a potentially sustainable route. organic-chemistry.orgacs.org

Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and efficiency. nih.gov Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while minimizing waste.

The following table summarizes potential sustainable synthetic approaches:

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions | One-pot synthesis from simple precursors. | High atom economy, reduced waste, and simplified purification. |

| Green Catalysis | Use of water as a solvent, biodegradable ligands, and earth-abundant metal catalysts. | Reduced environmental impact and lower cost. |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, scalability, and process control. |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds, avoiding pre-functionalized starting materials. | Increased step economy and access to novel derivatives. |

Integration into Advanced Synthetic Strategies for Complex Molecule Construction

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. thieme-connect.com The three distinct functional groups—amino, chloro, and hydroxymethyl—offer orthogonal handles for further elaboration.

The two chloro atoms can be selectively replaced through sequential nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.netscribd.com This allows for the introduction of a wide variety of substituents, creating a library of derivatives with diverse properties. For example, one chlorine could be substituted with an aryl group via a Suzuki coupling, while the other is replaced by an amine through a Buchwald-Hartwig amination.

The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. rsc.org It can also participate in the formation of heterocyclic rings, leading to the synthesis of fused pyridine systems with potential biological activity.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for diversification. wikipedia.orggoogle.comchemicalbook.com The aldehyde can be used in condensation reactions to form Schiff bases or as a precursor for the introduction of other functional groups.

The strategic combination of these transformations would allow for the efficient construction of complex molecular architectures. For instance, the compound could serve as a central scaffold for the synthesis of kinase inhibitors, a class of drugs where substituted pyridines are prevalent. The ability to precisely control the installation of various functional groups around the pyridine core is essential for optimizing the binding affinity and selectivity of such molecules.

The following table outlines a hypothetical synthetic sequence demonstrating the potential of this compound in complex molecule synthesis:

| Step | Reaction | Reagents and Conditions | Resulting Functional Group |

| 1 | Selective Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Introduction of an aryl group at C-6 |

| 2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of an amino substituent at C-2 |

| 3 | Acylation of the 3-amino group | Acid chloride, base | Formation of an amide |

| 4 | Oxidation of the hydroxymethyl group | Oxidizing agent (e.g., PCC, DMP) | Formation of a formyl group |

| 5 | Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)3) | Elaboration of the formyl group into a secondary amine |

This systematic approach highlights the versatility of this compound as a building block for creating structurally diverse and complex molecules with potential applications in various fields of chemical research.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and structural characterization methods for (3-Amino-2,6-dichloropyridin-4-yl)methanol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the substitution pattern of the pyridine ring and the presence of the methanol group. The dichloro and amino substituents will split signals predictably.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (CHClNO) via exact mass measurement.

- Infrared (IR) Spectroscopy : Detect O–H (methanol) and N–H (amino) stretches at ~3200–3500 cm.

- X-ray Crystallography : For unambiguous structural determination, though no crystallographic data for this compound is reported in the evidence.

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Step 1 : Start with 2,6-dichloro-4-pyridinecarbaldehyde. Reduce the aldehyde to a methanol group using NaBH or LiAlH in anhydrous THF/EtOH.

- Step 2 : Introduce the amino group via nucleophilic substitution. React with ammonia or a protected amine (e.g., benzylamine) under high temperature/pressure. Deprotect if necessary.

- Purification : Flash chromatography (SiO, EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures.

- Reference : describes a similar synthesis for a dichloropyridine derivative using LDA and aldehydes, highlighting low yields (~23%) due to steric hindrance and competing side reactions .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved in the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify intermediates (e.g., over-reduced alcohols or unreacted aldehydes).

- Reaction Optimization : Vary stoichiometry (e.g., excess reducing agent), temperature (0°C to RT), and solvent polarity (THF vs. MeOH).

- Kinetic Studies : Monitor reaction progress via -NMR to pinpoint bottlenecks (e.g., slow amine substitution).

- Reference : reports a 23% yield for a related dichloropyridine synthesis, suggesting inherent challenges in sterically hindered systems .

Q. What computational methods are suitable for predicting the reactivity or electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.

- Docking Studies : If targeting biological applications, model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock.

- Reference : While no direct computational data is provided, ’s review of pyridine derivatives emphasizes DFT’s utility in drug design .

Q. How does the amino group’s position influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Stability Testing :

- Acidic Conditions : Stir in HCl (1M, RT, 24h) and monitor degradation via HPLC.

- Basic Conditions : Expose to NaOH (0.1M, RT) and track decomposition products.

- Mechanistic Insight : The amino group at position 3 may form intramolecular hydrogen bonds with the methanol group, enhancing stability.

Q. What strategies are effective for modifying the methanol group to enhance bioavailability or target binding?

- Methodological Answer :

- Derivatization :

- Esterification : React with acyl chlorides (e.g., acetyl chloride) to form esters.

- Etherification : Use alkyl halides (e.g., methyl iodide) under basic conditions (KCO, DMF).

- Biological Testing : Screen modified analogs for solubility (logP) and binding affinity (SPR or fluorescence assays).

- Reference : ’s synthesis of a silyl-protected analog (compound 28) demonstrates successful functionalization of the methanol group .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using published protocols and compare results.

- Analytical Validation : Use differential scanning calorimetry (DSC) for precise melting point determination.

- Solubility Profiling : Test in multiple solvents (e.g., DMSO, water, ethanol) via gravimetric or UV-Vis methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.